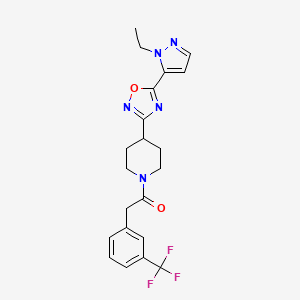

1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Description

The compound 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a heterocyclic molecule featuring a piperidine core linked to a 1,2,4-oxadiazol-3-yl moiety substituted with a 1-ethylpyrazole group. The ethanone side chain is further substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances metabolic stability and binding affinity, while the oxadiazole and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

1-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N5O2/c1-2-29-17(6-9-25-29)20-26-19(27-31-20)15-7-10-28(11-8-15)18(30)13-14-4-3-5-16(12-14)21(22,23)24/h3-6,9,12,15H,2,7-8,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPMJPADKMEGFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves multiple steps:

Formation of the pyrazole ring: : Starting from 1-ethylhydrazine and a 1,3-dicarbonyl compound through cyclization.

Synthesis of the 1,2,4-oxadiazole ring: : By reacting acyl hydrazide with a carboxylic acid derivative under dehydrating conditions.

Linking to the piperidine ring: : This is achieved through a nucleophilic substitution reaction.

Addition of the ethanone chain: : The final step involves attaching the ethanone derivative to the trifluoromethyl phenyl group.

Industrial Production Methods

For industrial production, the process is optimized for scale, often involving:

Continuous flow synthesis: : Enhancing yield and purity.

Automated reaction monitoring: : Ensuring precise control over reaction conditions.

Green chemistry approaches: : To reduce the environmental footprint, including solvent recycling and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions leading to various oxidized derivatives.

Reduction: : Reduction of the oxadiazole ring could lead to the corresponding amine derivatives.

Substitution: : The trifluoromethyl group can be substituted under appropriate conditions with nucleophiles.

Common Reagents and Conditions

Oxidizing agents: : e.g., potassium permanganate or chromium trioxide.

Reducing agents: : e.g., lithium aluminum hydride or sodium borohydride.

Substitution conditions: : Usually requires strong bases or nucleophiles like organolithium compounds.

Major Products

Oxidized products: : Depending on the oxidation state, a variety of ketone or carboxylic acid derivatives.

Reduced products: : Mainly amine derivatives from the reduction of the oxadiazole ring.

Substituted products: : Derivatives where the trifluoromethyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its diverse reactivity and as a building block for synthesizing more complex molecules.

Biology

It is investigated for its potential as a biochemical probe to study cellular processes involving its target pathways.

Medicine

The compound shows promise in drug discovery, particularly for conditions that might benefit from its interaction with specific molecular targets.

Industry

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets and altering their activity, which in turn affects various biochemical pathways. The trifluoromethyl group often enhances its binding affinity and metabolic stability, making it a potent candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine-Oxadiazole Motifs

Compound A (EP 1 808 168 B1):

1-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]butan-1-one

- Key Differences: Replaces the ethylpyrazole substituent with a pyridine ring.

- Impact: Pyridine’s basic nitrogen may improve solubility but reduce lipophilicity compared to the ethylpyrazole group in the target compound. This substitution could alter target selectivity in kinase inhibition or antiproliferative activity .

Compound B (MFCD08141587): 1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone

- Key Differences: Features a dihydropyrazole ring and a hydroxyphenyl group instead of the trifluoromethylphenyl moiety.

Analogues with Trifluoromethylphenyl Groups

Compound C (Methanone, (4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]):

- Key Differences: Contains a dihydropyrazole ring instead of a fully aromatic pyrazole.

- Impact: Partial saturation of the pyrazole ring may reduce planarity and π-π interactions, affecting binding to hydrophobic pockets in enzymes or receptors .

Compound D (882747-79-7): 1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone

- Key Differences: Substitutes oxadiazole with a triazole ring and pyridine core.

- Impact: Triazole’s hydrogen-bonding capacity may enhance target engagement but alter pharmacokinetic profiles due to differing metabolic pathways .

Pyrazoline-Based Analogues

Compound E (1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone):

- Key Differences: Includes chlorophenyl and methoxyphenyl substituents.

- Impact: Chlorine increases lipophilicity (enhancing membrane permeability), while methoxy groups may introduce steric hindrance or metabolic liabilities (e.g., demethylation) .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electron-Withdrawing Effects: The trifluoromethyl group in the target compound enhances stability and binding compared to hydroxyphenyl (Compound B) or methoxyphenyl (Compound E) groups .

- Heterocycle Influence: The 1,2,4-oxadiazole moiety offers superior metabolic resistance over triazoles (Compound D) but may exhibit lower solubility than pyridine-containing analogues (Compound A) .

Biological Activity

The compound 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular structure of the compound features several pharmacologically relevant moieties:

- Pyrazole ring : Known for diverse biological activities including anti-inflammatory and anti-cancer properties.

- Oxadiazole ring : Associated with antimicrobial and antifungal activities.

- Piperidine moiety : Enhances binding affinity to biological targets.

The compound's molecular formula is , with a molecular weight of approximately 397.41 g/mol.

Anticancer Activity

Recent studies indicate that compounds containing pyrazole and oxadiazole derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 cleavage, leading to programmed cell death in various cancer cell lines such as MCF-7 .

Anti-inflammatory Effects

The pyrazole nucleus is well-documented for its anti-inflammatory effects. Several derivatives have been synthesized that demonstrate:

- Inhibition of Pro-inflammatory Cytokines : Compounds similar to the one have shown the ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The presence of the oxadiazole ring enhances the compound's antimicrobial spectrum. Research has shown:

- Broad-Spectrum Activity : Derivatives have been tested against various bacterial strains, including E. coli and S. aureus, demonstrating promising results .

Case Study 1: Anticancer Efficacy

A study involving the compound's analogs was conducted where it was tested against breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values lower than those of traditional chemotherapeutics.

Case Study 2: Anti-inflammatory Action

In a model of carrageenan-induced paw edema in rats, the compound exhibited a dose-dependent reduction in inflammation, comparable to indomethacin, suggesting its potential as an effective anti-inflammatory agent .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.